(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.359. The purity is usually 95%.
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Biological Activity
(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features:
- Molecular Formula : C17H21N O3
- Molecular Weight : 287.35 g/mol
- Structural Components : A phenyl group linked to a propenone moiety, which connects to a 9-azaspiro compound containing two ether linkages.
This structural configuration is believed to influence its pharmacological properties, particularly its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar spirocyclic structures exhibit significant pharmacological activities, including:
- Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. Studies suggest that this compound could act as a selective COX inhibitor, potentially reducing inflammation and associated pain .
- Antioxidant Activity : The presence of the spirocyclic framework may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Interaction Studies
Docking studies have shown that this compound can effectively bind to various biological targets. These interactions often involve:
- Hydrogen Bonding : The compound can form hydrogen bonds with active sites of enzymes.
- Hydrophobic Interactions : These interactions may stabilize the binding of the compound to its target sites .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the spirocyclic core.
- Introduction of the phenyl and propenone functionalities.
- Purification steps to ensure high yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(8-7-15-5-2-1-3-6-15)18-11-9-17(10-12-18)20-13-4-14-21-17/h1-3,5-8H,4,9-14H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKAOOTYQDUXAC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.